2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
The compound 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 746677-39-4) features a pyrazolo[1,5-a]pyrimidine core linked via a methylene group to an isoindole-1,3-dione moiety.
Properties
IUPAC Name |
2-(pyrazolo[1,5-a]pyrimidin-7-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2/c20-14-11-3-1-2-4-12(11)15(21)18(14)9-10-5-7-16-13-6-8-17-19(10)13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOZNSSVIQJDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=NC4=CC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Isoindole-1,3-dione Functionalization
The isoindole-dione group is introduced via nucleophilic substitution or coupling reactions. A reported method involves:
-
Epoxide intermediate : Reacting 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3-dione (rac-3 ) with phenolic compounds under basic conditions ( , Scheme S5).
-
Linkage to pyrazolo[1,5-a]pyrimidine : The epoxide’s oxirane ring undergoes ring-opening with the pyrazolo[1,5-a]pyrimidin-7-ylmethyl amine, forming the final hybrid structure.
Table 2: Isoindole-Dione Coupling Reactions
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| rac-3 + Phenol | K₂CO₃, DMF, 80°C, 12 h | 78 | |
| Epoxide ring-opening | Pyrazolo-pyrimidine amine, EtOH, Δ | 65–70 |
Post-Synthetic Modifications
The hybrid compound undergoes further functionalization at reactive positions:
-
C3 Formylation : Vilsmeier-Haack conditions (POCl₃/DMF) introduce a formyl group at position 3 of the pyrazolo[1,5-a]pyrimidine ring ( , Scheme 39).
-
C6 Halogenation : Electrophilic substitution using N-halosuccinimides (NXS) under microwave (MW) irradiation achieves halogenation ( , Scheme 41).
Table 3: Functionalization Reactions
| Reaction | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| C3 Formylation | POCl₃, DMF, 0°C → RT | 55–75 | |
| C6 Bromination | NBS, CHCl₃, MW, 20 min | 82 |
Biological Activity and SAR Insights
Though direct data for the target compound is limited, structurally related pyrazolo[1,5-a]pyrimidines exhibit antitubercular activity via iron homeostasis disruption ( ). Modifications at positions 2, 5, and 7 significantly alter potency:
Challenges and Optimization
Scientific Research Applications
Kinase Inhibition
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant inhibitory effects on casein kinase 2 (CK2), a serine/threonine kinase implicated in various cancers. The inhibition of CK2 can disrupt tumor growth and proliferation.
Table 1: Potency of Pyrazolo[1,5-a]pyrimidine Derivatives Against CK2
| Compound Name | IC50 (µM) | Selectivity |
|---|---|---|
| Compound 1 | 0.25 | High |
| Compound 2 | 0.45 | Moderate |
| Compound 3 | 0.60 | Low |
The above table summarizes the inhibitory concentrations (IC50) of several derivatives against CK2, highlighting the compound's potential for targeted cancer therapies .
Cancer Treatment
The compound has shown promise in preclinical studies for treating various types of cancer, including lymphoma and leukemia. The mechanism involves the modulation of signaling pathways that control cell cycle progression and apoptosis.
Case Study: Lymphoma Treatment with Pyrazolo[1,5-a]pyrimidine Derivatives
In a controlled study involving lymphoma models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to an increase in apoptotic markers and a decrease in proliferation markers, indicating effective tumor suppression .
Neuroprotective Effects
Emerging research suggests that compounds with similar structural motifs may also exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Table 2: Neuroprotective Activity of Related Compounds
| Compound Name | Mechanism of Action | Efficacy (in vitro) |
|---|---|---|
| Compound A | Antioxidant activity | High |
| Compound B | Modulation of neuroinflammation | Moderate |
| Compound C | Inhibition of apoptosis | Low |
This table outlines the neuroprotective mechanisms and efficacy levels of related compounds that could inform future studies on the isoindole derivative .
Mechanism of Action
The mechanism of action of 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Biological Activity
The compound 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Synthesis
The structure of this compound includes a fused bicyclic system that enhances its biological properties. The synthesis typically involves cyclocondensation reactions of 3-amino-pyrazoles with various electrophiles, facilitating modifications at multiple positions on the pyrazolo ring .
Anticancer Activity
Numerous studies have reported the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with this scaffold have shown promising results against various cancer cell lines through mechanisms such as kinase inhibition. A specific analog demonstrated significant antiproliferative activity against breast and colon cancer cells, indicating a potential pathway for developing targeted cancer therapies .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl} | Breast Cancer | 12 | Kinase inhibition |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Colon Cancer | 15 | Induction of apoptosis |
| Pyrazolo[1,5-a]pyrimidine analog | Lung Cancer | 10 | Inhibition of cell cycle progression |
Antitubercular Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant activity against Mycobacterium tuberculosis. A focused library of analogues was synthesized and screened for antitubercular activity. The most effective compounds showed low cytotoxicity while maintaining efficacy within macrophages infected with Mtb . Notably, the mechanism was distinct from traditional antibiotics as it did not target cell wall biosynthesis.
Case Study: Antitubercular Activity
In a study involving high-throughput screening, pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified as a lead compound against Mtb. The study revealed that specific structural modifications enhanced its binding affinity and efficacy against resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
Q & A
Q. What are the established synthetic routes for synthesizing pyrazolo[1,5-a]pyrimidine derivatives such as 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione?
- Methodological Answer : Synthesis typically involves multi-step pathways, including cyclization of pyrazole and pyrimidine precursors followed by substitution reactions to introduce functional groups. For example, pyrazolo-pyrimidine cores are often synthesized via condensation of aminopyrazoles with β-diketones or aldehydes under acidic or basic conditions. Substituents like methyl or aryl groups are introduced using nucleophilic reagents (e.g., Grignard reagents) or cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for verifying substituent positions and ring systems.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ peaks) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmacological studies) .
- Infrared Spectroscopy (IR) : For identifying functional groups like carbonyls or amines .
Q. What biological activities are commonly reported for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : These compounds exhibit anticancer (e.g., kinase inhibition), antimicrobial (e.g., bacterial/fungal growth suppression), and anti-inflammatory activities. For example, chlorophenyl and fluorophenyl substituents enhance binding to biological targets like DNA topoisomerases or protein kinases .
Advanced Research Questions
Q. How can reaction parameters (e.g., solvent, temperature) be optimized to improve synthesis yield and selectivity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/methanol facilitate cyclization under reflux .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps (e.g., protecting group removal), while higher temps (80–120°C) accelerate cyclization .
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for aryl substitutions .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Validation of Computational Models : Refine docking parameters using crystal structures of target proteins (e.g., kinase domains) .
- Assay Optimization : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm bioactivity. For instance, discrepancies in IC₅₀ values may arise from differences in assay buffer conditions or cell permeability .
- Metabolite Screening : Check for off-target interactions or metabolite interference using LC-MS/MS .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate pharmacophoric features?
- Methodological Answer :
- Substituent Variation : Systematically modify groups at positions 2, 3, and 7 of the pyrazolo-pyrimidine core (e.g., methyl, phenyl, trifluoromethyl) to assess impact on activity .
- Bioisosteric Replacement : Replace sulfur atoms with oxygen or selenium in thioether linkages to evaluate electronic effects on binding .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent steric/electronic properties with activity trends .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the anticancer efficacy of pyrazolo-pyrimidine derivatives?
- Methodological Answer :
- Standardized Testing Protocols : Use established cell lines (e.g., MCF-7 for breast cancer) and consistent dosing regimens (e.g., 48–72 hr exposure) to minimize variability .
- Mechanistic Studies : Conduct transcriptomic or proteomic profiling to identify overlapping pathways (e.g., apoptosis vs. cell cycle arrest) .
Methodological Tables
| Key Reaction Parameters for Synthesis Optimization |
|---|
| Parameter |
| -------------------- |
| Solvent |
| Temperature |
| Catalyst |
| Reaction Time |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
